molecular formula C9H10N2O4 B152314 (r)-3-Amino-3-(3-nitrophenyl)propionic acid CAS No. 787544-61-0

(r)-3-Amino-3-(3-nitrophenyl)propionic acid

Cat. No. B152314
M. Wt: 210.19 g/mol
InChI Key: SJBFILRQMRECCK-MRVPVSSYSA-N
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Description

(R)-3-Amino-3-(3-nitrophenyl)propionic acid is a compound that is closely related to various other substituted phenylpropionic acids. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis. The compound is an enantiomerically pure form, indicated by the "(R)" prefix, which specifies its stereochemistry.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acid using enantiomerically pure amines as resolving agents has been reported, leading to the isolation of (R)- and (S)-enantiomers. These enantiomers can be cyclized and further reduced to yield compounds such as (R)- and (S)-aminoglutethimide with high enantiomeric purity . Although not the exact compound , this process illustrates the general approach to synthesizing enantiomerically pure amino acids and related structures.

Molecular Structure Analysis

The absolute configuration of similar compounds can be determined by methods such as X-ray single crystal analysis. For example, the (R)-configuration of (R)-(+)-3-(4-nitrophenyl)-3-ethylpiperidine-2,6-dione was established using this technique . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in chiral molecules, which directly influences their chemical behavior and interaction with biological systems.

Chemical Reactions Analysis

The chemical behavior of substituted phenylpropionic acids can be complex. For example, a photocleavable linker derived from a similar compound, N-(9-fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid, was synthesized and shown to be stable under normal solid-phase peptide synthesis conditions. It could be rearranged to a labile form upon UV irradiation, demonstrating its utility in peptide synthesis . This highlights the potential for (R)-3-Amino-3-(3-nitrophenyl)propionic acid to participate in specialized chemical reactions, particularly in the context of peptide and protein engineering.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acids like 3-Amino-3-(4-fluorophenyl)propionic acid have been studied using computational methods and spectroscopy. Density Functional Theory (DFT) and experimental techniques such as IR and Raman spectroscopy have been employed to understand the vibrational and electronic structure of these compounds. The zwitterionic forms, both monomer and dimer, exhibit characteristic intra- and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the molecules . These studies provide insights into the behavior of (R)-3-Amino-3-(3-nitrophenyl)propionic acid, as the presence of the nitro group and the amino acid backbone are likely to influence its physical and chemical properties in a similar manner.

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

(R)-3-Amino-3-(3-nitrophenyl)propionic acid has been characterized through various spectroscopic techniques such as FT-IR, FT-Raman, and UV-Visible spectra, both experimentally and theoretically using density functional theory (DFT). This analysis helps understand the molecule's bonding, anti-bonding nature, nonlinear optical, electronic, and thermodynamic properties. The study of its electronic absorption spectrum reveals how it alters due to solvation processes, evaluated in both the gas and solvent phases using TD-DFT. This compound's low toxicity levels, calculated in terms of softness value and electrophilicity index, have led to molecular docking investigations to explore its interaction with different proteins, showcasing potential biological applications (Abraham et al., 2018).

Solid Phase Synthesis Applications

The compound has been utilized in the solid-phase synthesis of complex molecules, demonstrating its value as a building block in chemical synthesis. For example, a tetrafunctional scaffold incorporating N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid was prepared and used to synthesize 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines with high yield, indicating its utility in creating pharmacologically relevant structures (Wang et al., 2005).

Nanotechnology and Catalysis

In nanotechnology and catalysis, the compound has been used for functionalizing gold nanorods (Au NRs), enhancing their stability and dispersibility. The functionalized Au NRs demonstrate potential for nanocatalysis, showcasing the versatility of (R)-3-Amino-3-(3-nitrophenyl)propionic acid in materials science (Morita-Imura et al., 2015).

Drug Development and Pharmaceutical Applications

Furthermore, the compound's derivatives have been explored in drug development and pharmaceutical applications. For instance, organotin(IV) derivatives of 3-[N-(4-Nitrophenyl)-amido]propionic acid have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Shahid et al., 2006).

Safety And Hazards

“®-3-Amino-3-(3-nitrophenyl)propionic acid” should be handled with care to avoid skin contact and inhalation . It may cause skin irritation, serious eye damage, and respiratory irritation . In case of contact, rinse with plenty of water and seek medical attention .

properties

IUPAC Name

(3R)-3-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBFILRQMRECCK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351676
Record name (r)-3-amino-3-(3-nitrophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-Amino-3-(3-nitrophenyl)propionic acid

CAS RN

787544-61-0
Record name (r)-3-amino-3-(3-nitrophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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